molecular formula C6H14O7 B3416096 Dextrose monohydrate CAS No. 5996-10-1

Dextrose monohydrate

Cat. No. B3416096
CAS RN: 5996-10-1
M. Wt: 198.17 g/mol
InChI Key: SPFMQWBKVUQXJV-BTVCFUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Glucose is initially synthesized by chlorophyll in plants using carbon dioxide from the air and sunlight as an energy source . Glucose is further converted to starch for storage . Since carbohydrates contain both alcohol and aldehyde or ketone functional groups, the straight-chain form is easily converted into the chair form - hemiacetal ring structure .


Molecular Structure Analysis

Dextrose Monohydrate is the monohydrate form of D-glucose . The monohydrate form refers to the presence of one molecule of water for every molecule of glucose . The position of the -OH group on the anomeric carbon (#1) is an important distinction for carbohydrate chemistry .


Chemical Reactions Analysis

Dextrose is oxidized to carbon dioxide and water, yielding energy . The reaction of glucose with water (hydration) and its reverse (dehydration) are crucial in the pharmaceutical industry .


Physical And Chemical Properties Analysis

Dextrose Monohydrate is a kind of white hexagonal crystal which used starch as the raw materials . It is used as a sweetener . The relative density of Dextrose Monohydrate is 1.54 g/cc .

Scientific Research Applications

Energy Source for Cells

Dextrose monohydrate, commonly known as glucose, is a simple sugar that serves as a primary energy source for our cells . It’s quickly absorbed by the body, offering a rapid source of energy .

Medical Emergencies

Dextrose is often administrated in medical emergencies to restore blood glucose levels . It’s naturally occurring in our bloodstream and is referred to as blood sugar .

Food and Beverage Industry

Dextrose monohydrate is a popular ingredient in the food industry due to its moderate sweetness, which is less intense than sucrose (table sugar) . It’s used as a sweetener in various products .

Intravenous (IV) Solutions

Dextrose monohydrate finds extensive applications in the medical field. It’s commonly used in intravenous (IV) solutions to provide hydration, nourishment, and energy to patients . IV dextrose solutions are particularly beneficial for individuals who are unable to consume food orally or require immediate nutrient replenishment .

Fermentation Substrate

Dextrose is the most widely used fermentation substrate in the production of various vitamins, amino acids, and other organic products . It’s used in the manufacturing of various organic substances to provide energy .

Antioxidant

Dextrose Monohydrate is widely used as an antioxidant . It helps to prevent damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

These are just a few of the many applications of Dextrose Monohydrate in scientific research and various industries. Its versatility is showcased through its wide array of applications across different sectors .

Mechanism of Action

Target of Action

Dextrose monohydrate, also known as D-glucose, is a simple sugar that serves as a primary energy source for our cells . It targets various cells in the body, particularly those in the brain, muscles, and liver. The primary targets of dextrose monohydrate are the glucose transport proteins, such as GLUT1, which are highly enriched in brain capillary endothelial cells . These transporters carry glucose molecules through the blood-brain barrier .

Mode of Action

Dextrose monohydrate interacts with its targets by being absorbed into cells via glucose transport proteins . Once inside the cell, it is metabolized through various biochemical pathways to produce energy. This compound works by quickly increasing the amount of glucose in your blood , which is then used by cells for energy.

Biochemical Pathways

Dextrose monohydrate affects several biochemical pathways. The most significant of these is glycolysis, where glucose is broken down to produce ATP, the primary energy currency of cells . It also impacts the gluconeogenesis pathway, where glucose is produced from non-carbohydrate sources . In addition, it plays a role in the glycogenesis pathway, where excess glucose is stored as glycogen for future use .

Pharmacokinetics

Dextrose monohydrate is rapidly absorbed by the body, making it a quick source of energy . It is metabolized in the liver and muscles, and any excess is stored as glycogen for later use . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are such that it is quickly and efficiently used by the body, ensuring high bioavailability .

Result of Action

The primary result of dextrose monohydrate’s action is the provision of energy to cells. It supports various physiological functions by serving as a fundamental carbohydrate . It also plays a crucial role in maintaining blood glucose levels, especially during periods of fasting or intense physical activity . In medical emergencies, it is often administered to restore blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dextrose monohydrate. For instance, the rate at which it is metabolized can be affected by an individual’s metabolic rate, which can be influenced by factors such as age, physical activity, and overall health . Additionally, the compound’s stability can be affected by storage conditions . It is also worth noting that the production of dextrose monohydrate can be influenced by the availability of starch sources, such as corn, wheat, rice, and tapioca .

Future Directions

The global dextrose monohydrate market is projected to reach US$ 498 Million by 2023 and is expected to evolve at a CAGR of 4.0% to reach US$ 708.7 million by 2033 . Due to its health advantages, dextrose monohydrate demand is anticipated to soar during the forecast period .

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMQWBKVUQXJV-BTVCFUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015224
Record name Dextrose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextrose Monohydrate

CAS RN

77938-63-7
Record name Glucose monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77938-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROSE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextrose monohydrate
Reactant of Route 2
Dextrose monohydrate
Reactant of Route 3
Dextrose monohydrate
Reactant of Route 4
Dextrose monohydrate
Reactant of Route 5
Dextrose monohydrate
Reactant of Route 6
Dextrose monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.